3-(1,3-Dithian-2-yl)pentane-2,4-dione
Overview
Description
Scientific Research Applications
3-(1,3-Dithian-2-yl)pentane-2,4-dione has several applications in scientific research:
Preparation Methods
Synthetic Routes and Reaction Conditions
3-(1,3-Dithian-2-yl)pentane-2,4-dione can be synthesized through the chemoselective thioacetalization of various aldehydes and ketones in water, using p-dodecylbenzenesulfonic acid as a catalyst . Another method involves the double conjugate addition of dithiols to propargylic ketones, esters, and aldehydes .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the compound’s synthesis typically involves standard organic synthesis techniques, including the use of protective groups and selective catalysis .
Chemical Reactions Analysis
Types of Reactions
3-(1,3-Dithian-2-yl)pentane-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the dithiane ring to a dithiol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are commonly employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dithiols.
Substitution: Various substituted dithianes.
Mechanism of Action
The mechanism of action of 3-(1,3-Dithian-2-yl)pentane-2,4-dione involves its ability to stabilize reactive intermediates and protect sensitive functional groups. The dithiane ring can act as a protective group for carbonyl compounds, preventing unwanted side reactions during synthesis . Additionally, its antioxidant properties help in scavenging free radicals, thereby protecting materials from oxidative degradation .
Comparison with Similar Compounds
Similar Compounds
- 3-(1,3-Dithian-2-ylidene)pentane-2,4-dione
- 3-(1,3-benzodithiol-2-yl)pentane-2,4-dione
- 3-(1,3-dithiolan-2-yl)pentane-2,4-dione
- 3-(1,3-Dithian-2-yl)-2,4-pentanedione
Uniqueness
3-(1,3-Dithian-2-yl)pentane-2,4-dione is unique due to its dual role as a stabilizer and antioxidant, making it valuable in both research and industrial applications . Its ability to act as a protective group for carbonyl compounds further distinguishes it from other similar compounds .
Properties
IUPAC Name |
3-(1,3-dithian-2-yl)pentane-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O2S2/c1-6(10)8(7(2)11)9-12-4-3-5-13-9/h8-9H,3-5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIXJXSOUXQYKBQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(C1SCCCS1)C(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20455831 | |
Record name | 3-(1,3-Dithian-2-yl)pentane-2,4-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20455831 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
100596-16-5 | |
Record name | 3-(1,3-Dithian-2-yl)pentane-2,4-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20455831 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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